molecular formula C12H15BrN2O2S B14895858 N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide

Cat. No.: B14895858
M. Wt: 331.23 g/mol
InChI Key: UEMKGESHKFORQR-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. This compound is structurally analogous to kinase inhibitors and modulators of protein-protein interactions, though its specific biological targets remain underexplored in publicly available literature .

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide

InChI

InChI=1S/C12H15BrN2O2S/c1-8(16)15-4-2-10(3-5-15)14-12(17)9-6-11(13)18-7-9/h6-7,10H,2-5H2,1H3,(H,14,17)

InChI Key

UEMKGESHKFORQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CSC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide typically involves the reaction of 1-acetylpiperidine with 5-bromothiophene-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The thiophene ring in N-(1-acetylpiperidin-4-yl)-5-bromothiophene-3-carboxamide distinguishes it from pyridazine- and pyrimidine-based analogs. For example, pyrido[3,4-d]pyridazine derivatives (e.g., compounds from Oka et al., 1975) lack sulfur atoms but incorporate additional nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .

Piperidine Acetylation and Functionalization

The acetylated piperidine group in the target compound is a common feature in neuropharmacological agents. For instance, tert-butyl (1-acetylpiperidin-4-yl)carbamate (synthesized in EP 4 219 465 A2, 2023) shares the acetylpiperidine motif but uses a carbamate-protecting group instead of a thiophene-carboxamide linkage. This difference impacts solubility, with the carbamate derivative exhibiting higher polarity than the target compound .

Physicochemical and Pharmacokinetic Properties

Property This compound Pyrido[3,4-d]pyridazine Derivatives tert-butyl (1-acetylpiperidin-4-yl)carbamate
Molecular Weight ~327.2 g/mol ~250–300 g/mol ~286.3 g/mol
LogP (Predicted) 2.1–2.5 1.5–2.0 1.8–2.2
Hydrogen Bond Acceptors 4 5–6 5
Halogen Presence Bromine None None

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